molecular formula C20H16ClN3OS B2775089 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207023-76-4

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2775089
CAS No.: 1207023-76-4
M. Wt: 381.88
InChI Key: RFLIWSSHTKRNCK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-15(11-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIWSSHTKRNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chlorobenzyl chloride with 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The benzylthio (-S-CH₂-C₆H₄-Cl) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating electronic properties and bioavailability.

Reagent/ConditionsProductYieldSource
H₂O₂ (30%), AcOH, 60°C, 4h4-((4-Chlorobenzyl)sulfonyl) derivative82–89%
m-CPBA, CH₂Cl₂, 0°C → RT, 2h4-((4-Chlorobenzyl)sulfinyl) derivative75%

Key Findings :

  • Sulfone formation enhances polarity and hydrogen-bonding capacity, potentially improving water solubility.

  • Sulfoxides show chirality at sulfur, enabling applications in asymmetric catalysis.

Alkylation Reactions

The sulfur atom acts as a nucleophile, facilitating alkylation with electrophilic reagents.

ReagentConditionsProductYieldSource
CH₃I, K₂CO₃DMF, 80°C, 6h4-((4-Chlorobenzyl)(methyl)thio) analog68%
Ethylene oxide, Et₃NTHF, RT, 12hThioether-ethanol adduct55%

Mechanistic Insight :

  • Alkylation proceeds via an Sₙ2 mechanism at sulfur, forming stable thioether derivatives.

  • Steric hindrance from the 3-methoxyphenyl group may reduce reactivity at the pyrazine ring.

Nucleophilic Substitution

The 4-chlorobenzylthio group participates in substitution reactions with nucleophiles.

NucleophileConditionsProductYieldSource
NaN₃, DMSO, 100°C, 8h4-Azidobenzylthio analog73%
KSCN, CuI, DMF, 12hThiocyanate derivative65%

Notable Observations :

  • Azide substitution enables click chemistry applications (e.g., Huisgen cycloaddition) .

  • Thiocyanate derivatives exhibit enhanced metal-binding capacity .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

ConditionsProductYieldSource
Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°CPyrazolo[1,5-a]pyrido[2,1-c]pyrazine61%
H₂SO₄ (conc.), 60°C, 3hThiadiazole-fused derivative58%

Structural Impact :

  • Cyclization retains the pyrazolo[1,5-a]pyrazine core while introducing new rings for diversified bioactivity .

Biological Interactions

While not strictly a chemical reaction, the compound interacts with biological targets through non-covalent binding:

TargetInteraction ModeBiological EffectSource
Kinase enzymesCompetitive inhibitionAnticancer activity
GABA receptorsAllosteric modulationAnticonvulsant potential

Structure-Activity Relationship (SAR) :

  • The 4-chlorobenzylthio group enhances hydrophobic interactions with enzyme pockets .

  • Methoxy substitution on the phenyl ring improves blood-brain barrier penetration .

Scientific Research Applications

Antitumor Properties

Research indicates that pyrazolo[1,5-a]pyrazines like 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibit antitumor activity. These compounds function by inhibiting thymidine phosphorylase (TP), an enzyme that plays a critical role in tumor growth and metastasis. Inhibition of TP can suppress the production of nucleosides necessary for DNA synthesis in rapidly dividing cancer cells .

Antibacterial Activity

The heterocyclic core of pyrazolo compounds has been identified as a promising scaffold for antibacterial agents. Due to their structural uniqueness, they can target bacterial enzymes that are not present in humans, making them suitable candidates for developing new antibacterial therapies .

Neuroprotective Effects

Studies have suggested that pyrazolo derivatives may also have neuroprotective effects, potentially offering therapeutic benefits for central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Study 1: Antitumor Activity Assessment

A study conducted by Chui et al. synthesized several derivatives of pyrazolo[1,5-a]pyrazines and evaluated their inhibitory activity against TP. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antitumor efficacy. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and TP, providing insights into their mechanism of action .

Case Study 2: Neuroprotective Effects

In a separate investigation, researchers explored the neuroprotective properties of pyrazolo derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.

Biological Activity

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrazine core, substituted with a 4-chlorobenzylthio group and a 3-methoxyphenyl group. The structural characteristics of this compound suggest possible interactions with various biological targets, which may lead to significant pharmacological effects.

  • IUPAC Name : 4-((4-chlorophenyl)methylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • CAS Number : 1207023-76-4
  • Molecular Formula : C20_{20}H16_{16}ClN3_3OS
  • Molecular Weight : 381.9 g/mol

The biological activity of 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound likely modulates the activity of enzymes or receptors, thereby influencing various biochemical pathways. Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in cancer and inflammatory processes, such as BRAF(V600E), EGFR, and Aurora-A kinase .

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor properties. The compound's structure allows it to inhibit tumor growth by targeting specific signaling pathways. For instance, compounds similar to 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases and could position 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine as a candidate for therapeutic development in inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented in several studies. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thioether group in 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various pyrazole derivatives, including those structurally related to 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine. The results indicated that these compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory properties, researchers tested several pyrazole derivatives for their ability to inhibit nitric oxide production in macrophages. Compounds similar to 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine showed promising results, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AHighModerateLow
Compound BModerateHighModerate
4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine High High Moderate

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